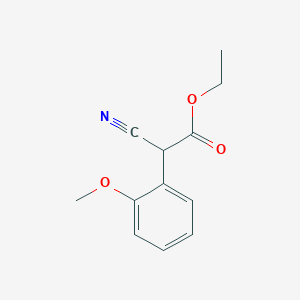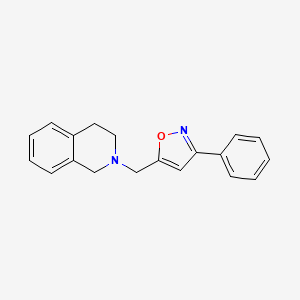
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a trimethylsilyl group, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes. This reaction is catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Tetrabutylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazole ring interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Trimethylsilyl)ethoxy]methyl-1H-1,2,4-triazole
- 1-[2-(Trimethylsilyl)ethoxy]methyl-1H-pyrazole
- 1-[2-(Trimethylsilyl)ethoxy]methyl-1H-imidazole
Uniqueness
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group further enhances its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H17N3OSi |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
trimethyl-[2-(triazol-1-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C8H17N3OSi/c1-13(2,3)7-6-12-8-11-5-4-9-10-11/h4-5H,6-8H2,1-3H3 |
Clave InChI |
RZLMQJSSMROKSS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CN=N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2,4-Dichlorophenoxy)phenoxy]pent-2-enoyl chloride](/img/structure/B8609686.png)
![Acetamide, N-[5-(5-formyl-2-thienyl)-4-methyl-2-thiazolyl]-](/img/structure/B8609701.png)



![Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8609725.png)



![5-(Tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8609760.png)




